A Technical Guide to the Synthesis and Properties of Polyhalogenated Quinolines
A Technical Guide to the Synthesis and Properties of Polyhalogenated Quinolines
A Note to the Reader: The specific compound "3-Bromo-4,5,8-trichloroquinoline" requested for this technical guide does not appear in publicly available chemical databases or scientific literature based on a comprehensive search. As such, providing a detailed guide on this specific molecule would be speculative. However, the underlying interest in the synthesis, properties, and reactivity of polyhalogenated quinolines is a significant area of research in medicinal and materials chemistry.
This guide, therefore, takes an expert-driven approach to address the core scientific query. It provides a framework for understanding such molecules by focusing on the established chemistry of closely related, well-documented polyhalogenated quinolines. The principles, protocols, and data presented herein are derived from authoritative sources on analogous compounds and are intended to provide a robust foundation for researchers and drug development professionals working with this class of molecules.
Introduction: The Significance of Halogenated Quinolines
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The strategic placement of halogen atoms on the quinoline ring is a powerful tool for modulating a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Polyhalogenated quinolines, in particular, serve as versatile synthetic intermediates, enabling further molecular elaboration through a variety of cross-coupling reactions to build complex molecular architectures.[1][2]
Core Molecular Structure and Physicochemical Properties
The fundamental structure of a polyhalogenated quinoline consists of a bicyclic aromatic system with halogen substituents. The identity and position of these halogens significantly influence the compound's properties.
Structural Identification
The definitive identification of a specific polyhalogenated quinoline relies on a combination of nomenclature and unique identifiers. For a representative compound like 3-Bromo-4-chloroquinoline, these are:
| Identifier | Value | Source |
| IUPAC Name | 3-bromo-4-chloroquinoline | PubChem[3] |
| CAS Number | 74575-17-0 | PubChem[3], Hoffman Fine Chemicals[4] |
| Molecular Formula | C₉H₅BrClN | PubChem[3], Santa Cruz Biotechnology[5] |
| Molecular Weight | 242.50 g/mol | PubChem[3], Hoffman Fine Chemicals[4] |
| InChI Key | WRRLTIGYGHAAOP-UHFFFAOYSA-N | PubChem[3], PubChemLite[6] |
Physicochemical Properties
The physical and chemical properties of these compounds are critical for their handling, storage, and application in synthesis.
| Property | Value (for 3-Bromo-4-chloroquinoline) | Source |
| Physical State | Solid | Hoffman Fine Chemicals[4], Sigma-Aldrich[7] |
| Appearance | Brown to off-white to white solid | Hoffman Fine Chemicals[4] |
| Melting Point | 182-186 °C | Hoffman Fine Chemicals[4] |
| Boiling Point (Predicted) | 300.4 ± 22.0 °C at 760 Torr | Hoffman Fine Chemicals[4] |
| Density (Predicted) | 1.673 ± 0.06 g/cm³ | Hoffman Fine Chemicals[4] |
| Storage Conditions | Store in a refrigerator (2 to 8 °C) under an inert atmosphere. | Hoffman Fine Chemicals[4], Bide Pharmatech |
Synthetic Strategies for Polyhalogenated Quinolines
The synthesis of polyhalogenated quinolines can be approached through two primary strategies: building the quinoline ring with pre-installed halogens or by direct halogenation of a pre-formed quinoline scaffold.
Synthesis via Ring Formation and Subsequent Halogenation
A common and reliable method involves the Gould-Jacobs reaction to form a 4-hydroxyquinoline intermediate, which is then subjected to chlorination and subsequent bromination.[8]
Caption: Synthetic workflow for polyhalogenated quinolines.
Experimental Protocol: Synthesis of a 4-Chloroquinoline Intermediate [8]
-
Gould-Jacobs Reaction: A substituted aniline is reacted with diethyl ethoxymethylenemalonate. The resulting anilinomethylenemalonate intermediate is cyclized at high temperature (typically in a high-boiling solvent like diphenyl ether) to form the 4-hydroxyquinoline.
-
Chlorination: The 4-hydroxyquinoline intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with heating under reflux, to yield the corresponding 4-chloroquinoline.[8] The excess POCl₃ is carefully removed, and the product is isolated by pouring the reaction mixture onto ice and neutralizing it.
Direct Halogenation of the Quinoline Ring
Direct bromination of a quinoline ring can be achieved, but regioselectivity can be a significant challenge.[1] The reaction conditions, including the solvent and the presence of a catalyst, are critical for controlling the position of bromination.[9][10]
Experimental Protocol: Direct Bromination of a Quinoline Derivative [9]
-
A solution of the quinoline derivative is prepared in a suitable solvent (e.g., chloroform, dichloromethane, or acetic acid).
-
A solution of molecular bromine (Br₂) in the same solvent is added dropwise to the quinoline solution at a controlled temperature, often in the dark to prevent radical side reactions.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
The reaction mixture is then washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate or sodium bisulfite) to quench excess bromine, followed by washing with a base (e.g., sodium bicarbonate) to neutralize any acidic byproducts.
-
The organic layer is dried, and the solvent is evaporated to yield the crude brominated product, which is then purified by column chromatography or recrystallization.
Reactivity and Further Functionalization
The halogen atoms on the quinoline ring, particularly bromine and chlorine, are excellent leaving groups for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents.
Caption: Key cross-coupling reactions of polyhalogenated quinolines.
Generalized Protocol for Suzuki-Miyaura Coupling [2]
-
To a reaction flask, add the polyhalogenated quinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 mmol).
-
Add a solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%), under the inert atmosphere.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress.
-
Upon completion, the reaction is cooled, diluted, and the product is extracted and purified.
The reactivity of the C-X bond in these reactions generally follows the order C-I > C-Br > C-Cl, meaning that a bromo-substituent will typically react preferentially over a chloro-substituent, allowing for selective functionalization.[2]
Safety and Handling
Polyhalogenated quinolines must be handled with care, as they are often classified as hazardous substances.
GHS Hazard Information (for 3-Bromo-4-chloroquinoline) [3][11]
-
Pictograms:
-
GHS06 (Skull and crossbones)
-
GHS05 (Corrosion)
-
-
Signal Word: Danger
-
Hazard Statements:
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][11]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[11]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][11]
-
Handling Recommendations: [12]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
In case of accidental release, avoid generating dust and clean up spills promptly.[13]
Conclusion
While "3-Bromo-4,5,8-trichloroquinoline" remains an undocumented compound, the principles governing the synthesis, properties, and reactivity of polyhalogenated quinolines are well-established. By leveraging foundational reactions like the Gould-Jacobs synthesis and controlled halogenation, followed by versatile cross-coupling reactions, researchers have a powerful toolkit to create a diverse array of functionalized quinoline derivatives for applications in drug discovery and materials science. The data and protocols provided in this guide, based on documented analogues, offer a solid starting point for any investigation into this important class of chemical compounds.
References
-
PubChem. (n.d.). 3-Bromo-4-chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 74575-17-0 | 3-Bromo-4-chloroquinoline. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-4-chloroquinoline (C9H5BrClN). Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemcd. (2016). 3-Bromo-4-chloroquinoline(74575-17-0). Chemical Cloud Database. Retrieved from [Link]
- Google Patents. (2010). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
-
PubChemLite. (n.d.). 3-bromo-8-chloroquinoline (C9H5BrClN). Retrieved from [Link]
-
Cheméo. (n.d.). Quinoline, 3-bromo-. Retrieved from [Link]
-
Yilmaz, I., Kucuk, M., & Ocal, N. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved from [Link]
-
Miura, Y., & Fujimura, Y. (n.d.). REINVESTIGATION OF THE REACTION OF 3-BROMO-4-NITROQUINOLINE 1-OXIDE WITH 1-MORPHOLINOCYCLOHEXENE. LOCKSS. Retrieved from [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]
-
Vedantu. (n.d.). The IUPAC name of the compound is A 3Bromo45dichloropentan3ol. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Bromo-4-chloroquinoline | C9H5BrClN | CID 618306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. 3-Bromo-4-chloroquinoline | CAS 74575-17-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. PubChemLite - 3-bromo-4-chloroquinoline (C9H5BrClN) [pubchemlite.lcsb.uni.lu]
- 7. 3-Bromo-4-chloroquinoline AldrichCPR 74575-17-0 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. 74575-17-0|3-Bromo-4-chloroquinoline|BLD Pharm [bldpharm.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. beta.lakeland.edu [beta.lakeland.edu]
